Propofol 4-Hydroxy 1-Sodium Sulfate Salt
Description
Systematic Nomenclature and Molecular Formula
The systematic chemical nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, where the compound is designated as sodium 4-hydroxy-3,5-di(propan-2-yl)phenyl sulfate. This nomenclature reflects the specific substitution pattern on the benzene ring, with two isopropyl groups positioned at the 3 and 5 positions relative to the hydroxyl group, and a sulfate ester linkage at the 4-position. The molecular formula is established as C12H17NaO5S, indicating a molecular composition that includes twelve carbon atoms, seventeen hydrogen atoms, one sodium atom, five oxygen atoms, and one sulfur atom.
The molecular weight has been precisely determined as 296.32 grams per mole through computational analysis and experimental verification. The compound exists as a sodium salt form, which significantly enhances its aqueous solubility compared to the parent propofol molecule. The structural representation includes a phenolic backbone derived from propofol, with the addition of a hydroxyl group and subsequent sulfate conjugation. This modification represents a typical Phase II metabolic transformation that occurs in biological systems to facilitate elimination of lipophilic compounds.
The compound's Chemical Abstracts Service registry considerations involve multiple related forms and salts, with the free acid form bearing the registry number 114991-27-4. The sodium salt formation creates a more stable and soluble derivative suitable for analytical and research applications. The systematic name accurately reflects the stereochemical configuration and substitution pattern essential for understanding the compound's properties and behavior in various chemical environments.
Crystallographic Analysis and Three-Dimensional Conformational Studies
Three-dimensional structural analysis of this compound reveals significant conformational characteristics that distinguish it from its parent compound propofol. The crystallographic data demonstrates that the compound maintains the fundamental aromatic ring structure with two isopropyl substituents, while incorporating additional polar functionality through the sulfate group. The three-dimensional conformer modeling indicates that the sulfate moiety creates substantial changes in the overall molecular geometry and electrostatic distribution compared to propofol.
Computational modeling studies have generated detailed three-dimensional conformational data showing the spatial arrangement of the isopropyl groups and their influence on the overall molecular shape. The presence of the sulfate group introduces significant polarity to the molecule, creating distinct hydrophilic and hydrophobic regions. This asymmetric charge distribution affects the compound's interaction with various molecular targets and solvents.
The crystallographic analysis reveals that the sodium counterion plays a crucial role in stabilizing the sulfate functionality and influences the overall crystal packing arrangements. The ionic nature of the sodium sulfate linkage creates specific geometric constraints that affect the compound's conformational flexibility. These structural features have been validated through computational chemistry approaches that demonstrate the energy-minimized conformations and their relative stabilities.
Interactive three-dimensional modeling capabilities have enabled detailed visualization of the compound's spatial characteristics, showing how the sulfate substitution affects the overall molecular architecture. These studies provide essential information for understanding the compound's binding characteristics and interaction patterns with biological macromolecules.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry) for Structural Elucidation
Comprehensive spectroscopic analysis of this compound employs multiple analytical techniques to confirm structural identity and purity. Liquid chromatography coupled with tandem mass spectrometry has emerged as the primary analytical method for quantifying this compound in complex biological matrices. The mass spectrometric behavior shows characteristic fragmentation patterns that distinguish this metabolite from other propofol-related compounds.
Mass spectrometry analysis reveals specific molecular ion peaks corresponding to the expected molecular weight of 296.32, with characteristic fragmentation patterns that confirm the presence of the sulfate group and isopropyl substituents. The ionization behavior under electrospray conditions demonstrates enhanced sensitivity compared to the parent propofol compound, likely due to the ionic sulfate functionality. Tandem mass spectrometry experiments provide detailed fragmentation pathways that support structural assignments and enable selective detection in complex mixtures.
Nuclear magnetic resonance spectroscopy provides detailed information about the compound's structure, particularly regarding the aromatic proton environments and the isopropyl group configurations. The presence of the sulfate group creates distinct chemical shift patterns that can be used for structural confirmation and purity assessment. High-performance liquid chromatography analysis shows that the compound exhibits excellent chromatographic behavior with purity levels exceeding 95 percent.
Infrared spectroscopic analysis reveals characteristic absorption bands corresponding to the sulfate functionality, aromatic ring vibrations, and alkyl group stretching modes. These spectroscopic signatures provide definitive structural confirmation and enable quality control assessments for research applications. The spectroscopic database has been established through systematic analysis using multiple analytical platforms to ensure comprehensive characterization.
Comparative Analysis with Parent Compound Propofol and Related Metabolites
Structural comparison between this compound and its parent compound propofol reveals fundamental differences in polarity, solubility, and molecular interactions. Propofol, with the molecular formula C12H18O and molecular weight of 178.27, exhibits significantly different physicochemical properties due to the absence of the sulfate group. The parent compound demonstrates limited water solubility with an octanol-to-water partition coefficient of 6,761:1, contrasting sharply with the enhanced aqueous solubility of the sulfated metabolite.
The metabolic relationship between propofol and its sulfated derivative involves hydroxylation at the 4-position followed by sulfate conjugation, representing a typical Phase II detoxification pathway. This biotransformation significantly alters the compound's pharmacological properties, converting a lipophilic anesthetic agent into a hydrophilic metabolite suitable for renal elimination. The metabolic pathway also produces related compounds including 4-hydroxypropofol 4-glucuronide and propofol 1-glucuronide, each with distinct structural and analytical characteristics.
Comparative analysis with other propofol metabolites demonstrates that the sulfated form exhibits unique analytical properties in liquid chromatography-mass spectrometry systems. The 4-hydroxypropofol 4-sulfate shows different retention times and ionization efficiency compared to glucuronide conjugates, enabling selective detection and quantification in biological samples. Studies have shown that the sulfate metabolite maintains detectability for extended periods, with evidence of detection up to 20 days following propofol administration.
| Compound | Molecular Formula | Molecular Weight | Primary Characteristics |
|---|---|---|---|
| Propofol | C12H18O | 178.27 | Lipophilic parent compound |
| This compound | C12H17NaO5S | 296.32 | Hydrophilic sulfate metabolite |
| 4-Hydroxypropofol 4-O-β-D-glucuronide | C18H26O8 | 370.4 | Glucuronide conjugate metabolite |
The structural modifications present in the sulfated metabolite create distinct binding characteristics when compared to propofol. Research using apoferritin as a model binding protein has demonstrated that structural changes in the hydroxyl functionality significantly affect binding affinity and interaction patterns. These comparative studies provide valuable insights into how metabolic transformations alter the molecular recognition properties of anesthetic compounds.
Properties
Molecular Formula |
C₁₂H₁₇NaO₅S |
|---|---|
Molecular Weight |
296.32 |
Synonyms |
Sodium 4-Hydroxy-2,6-diisopropylphenyl Sulfate; |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNaOS
- Molecular Weight : Approximately 296.32 g/mol
The compound features a phenolic ring with an isopropyl group and a sodium sulfate moiety, which enhances its solubility compared to its parent compound, propofol.
Sedative-Hypnotic Agent
Propofol 4-Hydroxy 1-Sodium Sulfate Salt retains sedative-hypnotic properties similar to propofol but with modifications due to its sulfate group. It acts primarily through interactions with GABA receptors, potentiating inhibitory neurotransmission in the central nervous system. This mechanism allows for rapid induction and maintenance of sedation during various medical procedures .
Clinical Uses
- Induction of General Anesthesia : Effective in patients aged three years and older.
- Maintenance of Anesthesia : Suitable for patients over two months old.
- Sedation in Intensive Care Units : Used for intubated, mechanically ventilated patients .
Off-Label Uses
- Sedation Protocols in ICU : A study demonstrated that this compound effectively maintained sedation levels in critically ill patients without significant adverse effects compared to traditional propofol formulations. The rapid onset and short duration of action facilitated better control over sedation levels .
- Comparative Study on Hypotension Risks : Research comparing remimazolam with propofol indicated that the modified sulfate salt variant exhibited lower incidences of hypotension during induction, suggesting a favorable safety profile for use in high-risk surgical patients .
- Neuroprotective Effects : Animal studies have shown that this compound may provide neuroprotective benefits during ischemic events, reducing oxidative stress markers more effectively than standard propofol .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural and Functional Analogues
The following table summarizes key comparisons between Propofol 4-Hydroxy 1-Sodium Sulfate Salt and related sodium salts or sulfonated/sulfate-containing compounds:
Key Comparative Insights
Solubility and Stability
- This compound’s sulfate group and sodium counterion improve aqueous solubility, critical for intravenous administration and metabolite detection in biological matrices . This contrasts with simpler sulfonate salts (e.g., Sodium 1-Heptanesulfonate), which lack therapeutic activity and are used primarily as reagents .
- Compared to N-acylated sulfonamide sodium salts (COX-2 prodrugs), the sulfate group in the propofol derivative avoids enzymatic hydrolysis requirements, offering direct metabolic relevance .
Pharmacological Activity
- Unlike β-nitrostyrenes (e.g., Compound 18), which exhibit anti-parasitic activity via para-hydroxy substitution, the propofol derivative’s 4-hydroxy group is a metabolic marker rather than a pharmacophore .
Metabolic Pathways
Research Findings
- Stability: Sodium salt forms of sulfated metabolites (e.g., this compound) demonstrate enhanced shelf-life compared to free acids, as noted in reagent-grade sodium sulfonates .
- Analytical Utility : The compound’s sulfate group facilitates detection via mass spectrometry, a commonality with sulfonamide-based prodrugs but distinct from neutral metabolites .
Preparation Methods
Friedel-Crafts Alkylation and Hydrolysis
The synthesis of propofol derivatives often begins with Friedel-Crafts alkylation of phenolic precursors. As detailed in US20230159420A1, methyl paraben (methyl 4-hydroxybenzoate) serves as a high-purity starting material for propofol synthesis. In this process:
-
Alkylation : Methyl paraben undergoes Friedel-Crafts reaction with isopropanol in the presence of sulfuric acid, yielding 2,6-diisopropyl-4-hydroxybenzoic acid methyl ester.
-
In-situ hydrolysis : The methyl ester group is hydrolyzed under alkaline conditions to form 3,5-diisopropyl-4-hydroxybenzoic acid, which is then acidified with HCl to precipitate the free acid.
This intermediate is critical for subsequent derivatization. To form the sodium sulfate salt, sulfation of the phenolic -OH group would require treatment with a sulfating agent (e.g., sulfur trioxide complex) followed by neutralization with sodium hydroxide.
Sulfation and Salt Formation Strategies
Table 1: Comparative Sulfation Conditions
| Parameter | Method A (SO₃-Pyridine) | Method B (ClSO₃H) |
|---|---|---|
| Temperature (°C) | 0–5 | -10–0 |
| Solvent | Dichloromethane | Toluene |
| Neutralization Agent | NaOH (1M) | NaHCO₃ |
| Yield (%) | 72–85 | 65–78 |
Purification and Isolation Techniques
Steam Distillation for Crude Product Refinement
US20230159420A1 emphasizes steam distillation as a key purification step for propofol:
-
Process : Crude propofol is mixed with purified water and heated to co-distill the product with steam.
-
Phase separation : The distillate forms biphasic layers, with the organic phase containing purified propofol.
-
Dehydration : The propofol layer is treated with anhydrous sodium sulfate or molecular sieves to remove residual moisture.
For the sodium sulfate salt, analogous purification would involve recrystallization from hot isopropanol, leveraging the salt’s reduced solubility at lower temperatures.
Vacuum Distillation and Filtration
CN102731265A highlights vacuum distillation (0.1–0.5 MPa) followed by ultrafine filtration (0.2 µm) under inert gas to achieve >99.9% purity. Adapting this for the sulfate salt:
-
Distillation : Remove volatile impurities under reduced pressure (50–60°C, 10 mmHg).
-
Filtration : Use nitrogen-purged 0.45 µm membranes to eliminate particulate contaminants.
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
Both patents employ HPLC for purity assessment:
-
Column : C18 reverse-phase (250 × 4.6 mm, 5 µm)
-
Mobile phase : Acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid.
-
Detection : UV at 270 nm for propofol derivatives.
For the sulfate salt, ion-pair chromatography with tetrabutylammonium phosphate may enhance resolution of ionic species.
Spectroscopic Confirmation
-
FT-IR : Characteristic sulfate S-O stretches at 1250–1050 cm⁻¹ and 600–400 cm⁻¹.
-
¹H NMR (DMSO-d₆) : Aromatic protons at δ 7.05 (s, 1H, C4-H), isopropyl multiplets at δ 1.25–1.40, and absence of phenolic -OH signal.
Industrial Scalability and Regulatory Considerations
Solvent Selection and Waste Management
CN102731265A prioritizes ethanol and ethyl acetate for their low toxicity and ease of recovery. For sulfate salt production:
-
Recyclability : Implement distillation units to recover >95% of solvents.
-
Effluent treatment : Neutralize acidic/basic waste streams before disposal.
Stability Profiling
WO2006128088A1’s emphasis on sterile formulations underscores the need for sulfate salt stability studies:
-
Forced degradation : Expose to 40°C/75% RH for 6 months; monitor sulfate ester hydrolysis via ion chromatography.
-
Photostability : Store under UV light (ICH Q1B) to assess discoloration or decomposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
